![molecular formula C32H36N8 B15160385 1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- CAS No. 687638-36-4](/img/structure/B15160385.png)
1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is a complex chemical compound that belongs to the class of piperazine derivatives. This compound features pyrrolo[1,2-a]quinoxaline groups, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes in the presence of amine and N-heterocyclic carbene (NHC) catalysts. The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as (diacetoxyiodo)benzene (PIDA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: (diacetoxyiodo)benzene (PIDA) in toluene at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized products .
Applications De Recherche Scientifique
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its potential use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A simpler piperazine derivative with similar structural features but lacking the pyrrolo[1,2-a]quinoxaline groups.
Pyrrolopyrazine Derivatives: Compounds containing pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is unique due to the presence of pyrrolo[1,2-a]quinoxaline groups, which confer distinct biological properties and enhance its potential as a therapeutic agent .
Propriétés
Numéro CAS |
687638-36-4 |
|---|---|
Formule moléculaire |
C32H36N8 |
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
N-[3-[4-[3-(pyrrolo[1,2-a]quinoxalin-4-ylamino)propyl]piperazin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C32H36N8/c1-3-11-27-25(9-1)35-31(29-13-5-19-39(27)29)33-15-7-17-37-21-23-38(24-22-37)18-8-16-34-32-30-14-6-20-40(30)28-12-4-2-10-26(28)36-32/h1-6,9-14,19-20H,7-8,15-18,21-24H2,(H,33,35)(H,34,36) |
Clé InChI |
SEBCNQGDCFBGNY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCNC2=NC3=CC=CC=C3N4C2=CC=C4)CCCNC5=NC6=CC=CC=C6N7C5=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
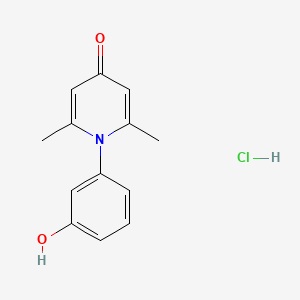
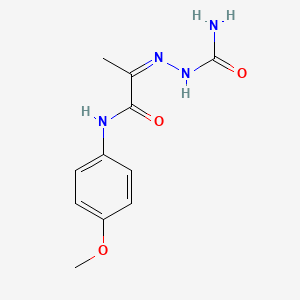
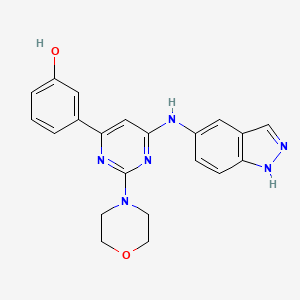
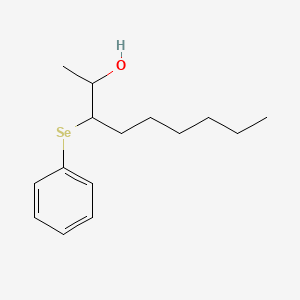
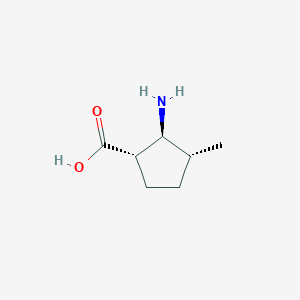
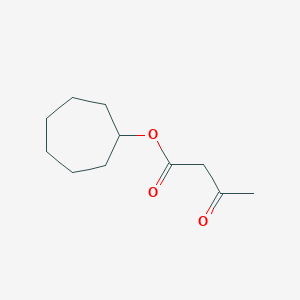

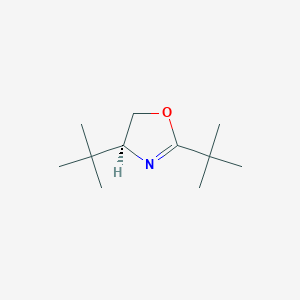
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
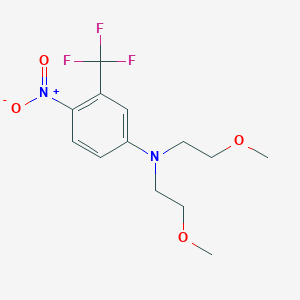
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
